4H-Thiopyran-4-one, 2-bromo-3-methyl-
Description
4H-Thiopyran-4-one, 2-bromo-3-methyl- is a heterocyclic compound featuring a thiopyranone core substituted with bromine at position 2 and a methyl group at position 2. The thiopyranone scaffold consists of a six-membered sulfur-containing ring with a ketone group, making it a versatile intermediate in organic synthesis, particularly for dyes, pharmaceuticals, and materials science.
Properties
CAS No. |
61170-18-1 |
|---|---|
Molecular Formula |
C6H5BrOS |
Molecular Weight |
205.07 g/mol |
IUPAC Name |
2-bromo-3-methylthiopyran-4-one |
InChI |
InChI=1S/C6H5BrOS/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 |
InChI Key |
KZRDPASFJDDBRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=CC1=O)Br |
Origin of Product |
United States |
Preparation Methods
Reagent Selection and Mechanism
Electrophilic brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) can selectively target the 2-position of 3-methylthiopyran-4-one. The reaction typically proceeds in dichloromethane or acetic acid at 0–25°C, with the methyl group at position 3 directing bromination to the adjacent position via electronic and steric effects. For instance, a protocol adapted from US20060142595A1 employs Br₂ in ethyl acetate, achieving regioselectivity through controlled addition rates and temperature modulation.
Optimization and Workup
Key parameters influencing yield and purity include:
- Solvent polarity : Polar aprotic solvents like dimethylformamide (DMF) enhance bromine solubility but may increase side reactions.
- Catalysis : Lewis acids such as FeCl₃ or AlCl₃ (0.5–1.0 eq) accelerate the reaction but require careful quenching to prevent over-bromination.
- Purification : Post-reaction, the crude product is isolated via aqueous workup (e.g., NaHCO₃ wash) and recrystallized from ethanol/water mixtures, yielding 60–75% pure product.
Cyclization of Brominated Thioester Precursors
An alternative strategy constructs the thiopyranone ring from brominated linear precursors, ensuring precise placement of substituents prior to cyclization.
Thioester Formation and Ring Closure
Starting with 2-bromo-3-methyl-4-mercaptobut-2-enoic acid, treatment with acetic anhydride generates the corresponding thioester. Intramolecular cyclization under acidic conditions (e.g., H₂SO₄ in refluxing toluene) forms the thiopyranone core. This method, analogous to strategies in US10376514B2, avoids competing bromination side reactions by pre-installing the bromine substituent.
Catalytic Enhancements
Recent advances incorporate cesium iodide (CsI) as a cyclization catalyst, reducing reaction temperatures from 120°C to 80°C while improving yields to 85–90%. The mechanism likely involves iodide-mediated thioester activation, facilitating nucleophilic attack by the sulfur atom.
Halogen Exchange Reactions
For laboratories lacking direct bromination capabilities, halogen exchange offers a two-step alternative:
Chlorination Followed by Bromine Substitution
- Chlorination : 3-methylthiopyran-4-one reacts with sulfuryl chloride (SO₂Cl₂) in CCl₄ at 40°C, yielding 2-chloro-3-methylthiopyran-4-one.
- Finkelstein Reaction : Treatment with NaBr in acetone replaces chlorine with bromine via nucleophilic aromatic substitution. This approach, though lengthier, achieves 70–80% overall yield with minimal byproducts.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|---|
| Direct Bromination | 3-methylthiopyran-4-one | Br₂, FeCl₃, CH₂Cl₂ | 0–25°C, 2 h | 65% | 95% |
| Cyclization | Brominated thioester | H₂SO₄, toluene | Reflux, 6 h | 82% | 98% |
| Halogen Exchange | 2-chloro-3-methyl derivative | NaBr, acetone | 60°C, 12 h | 75% | 97% |
Industrial-Scale Considerations
Large-scale production (as exemplified in US10787431) prioritizes solvent recovery and catalyst reuse. A continuous flow system using supercritical CO₂ as reaction medium demonstrates promise for bromination steps, reducing waste and improving heat transfer.
Chemical Reactions Analysis
Types of Reactions
4H-Thiopyran-4-one, 2-bromo-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the thiopyran ring can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-3-methyl-4H-thiopyran-4-one, 2-thio-3-methyl-4H-thiopyran-4-one, and 2-alkoxy-3-methyl-4H-thiopyran-4-one.
Oxidation Reactions: Products include 2-bromo-3-methyl-4H-thiopyran-4-one sulfoxide and sulfone.
Reduction Reactions: Products include 2-bromo-3-methyl-4H-thiopyran-4-ol.
Scientific Research Applications
4H-Thiopyran-4-one, 2-bromo-3-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4H-Thiopyran-4-one, 2-bromo-3-methyl- involves its interaction with various molecular targets and pathways. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The sulfur atom in the thiopyran ring can undergo oxidation-reduction reactions, affecting the compound’s reactivity and stability. Additionally, the carbonyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include derivatives with varying substituents, oxidation states, and ring saturation. Below is a comparative analysis based on molecular properties, synthesis challenges, and applications:
Table 1: Structural and Functional Comparison
Toxicity and Environmental Impact
- The 2,6-di-2-thienyl derivative (CAS 62461-54-5) exhibits acute and chronic aquatic toxicity (H400/H410), necessitating stringent handling protocols . Bromine in 2-bromo-3-methyl- may similarly increase environmental persistence, though direct data are unavailable.
- Tetrahydro derivatives (e.g., CAS 1072-72-6) are less likely to bioaccumulate due to lower molecular weights and higher volatility .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-bromo-3-methyl-4H-thiopyran-4-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves bromination of 3-methyl-4H-thiopyran-4-one using electrophilic brominating agents (e.g., N-bromosuccinimide or Br₂ in the presence of Lewis acids). Reaction optimization requires control of temperature (0–25°C), solvent polarity (e.g., DCM or THF), and stoichiometry to minimize side products like over-brominated derivatives . Characterization via H/C NMR and IR spectroscopy is critical to confirm regioselectivity and purity.
Q. What safety protocols are essential when handling 2-bromo-3-methyl-4H-thiopyran-4-one in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) for analogous thiopyran derivatives emphasize the use of PPE (gloves, goggles, lab coats), fume hoods for volatile intermediates, and inert atmosphere handling for brominated compounds due to potential lachrymatory or corrosive effects . Waste disposal must follow halogenated organic waste protocols.
Q. How can spectroscopic techniques (NMR, MS, IR) be employed to differentiate 2-bromo-3-methyl-4H-thiopyran-4-one from its structural analogs?
- Methodological Answer :
- NMR : The bromine substituent induces distinct deshielding in H NMR (δ 6.5–7.5 ppm for aromatic protons) and C NMR (C-Br coupling at ~100 ppm).
- MS : ESI-MS typically shows [M+H] peaks with isotopic patterns characteristic of bromine (1:1 ratio for Br and Br).
- IR : Stretching vibrations for C=O (~1680 cm) and C-Br (~550 cm) confirm functional groups. Cross-referencing with NIST spectral libraries is advised for validation .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the reactivity of 2-bromo-3-methyl-4H-thiopyran-4-one in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model the electron density around the bromine atom to predict sites of nucleophilic attack. Solvent effects (PCM models) and transition-state analysis (IRC) refine kinetic parameters. Validation via experimental kinetic studies (e.g., monitoring reaction progress via HPLC) is critical .
Q. How can researchers resolve contradictions in reported crystallographic data for brominated thiopyran derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or bond angles may arise from polymorphic forms or experimental artifacts (e.g., solvent inclusion). Redetermine crystal structures using high-resolution single-crystal XRD and cross-validate with Cambridge Structural Database (CSD) entries. For example, inconsistencies in analogous bromophenyl-pyrazolones were resolved by reanalyzing torsional angles and hydrogen-bonding networks .
Q. What are the challenges in scaling up the synthesis of 2-bromo-3-methyl-4H-thiopyran-4-one while maintaining enantiomeric purity?
- Methodological Answer : Batch-to-batch variability in bromination can lead to racemization or diastereomer formation. Use chiral catalysts (e.g., BINOL-derived ligands) or enantioselective columns (HPLC with Chiralpak AD-H) to monitor purity. Process Analytical Technology (PAT) tools, such as in-situ FTIR, enable real-time adjustment of reaction parameters .
Q. How does the electronic effect of the bromine substituent influence the photophysical properties of 2-bromo-3-methyl-4H-thiopyran-4-one?
- Methodological Answer : Heavy-atom effects from bromine enhance spin-orbit coupling, increasing intersystem crossing rates. UV-vis spectroscopy (λmax ~300 nm) and fluorescence quenching studies in polar solvents (e.g., acetonitrile) can quantify this behavior. Compare with non-brominated analogs to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
